N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-14-4-2-1-3-12(14)9-23-16(26)17(27)24-10-15(25)11-5-7-13(8-6-11)18(20,21)22/h1-8,15,25H,9-10H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBEBRYKOSPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chlorobenzylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorine vs. Chlorine
- N'-[(4-Fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide (BG14484)
Bis-Acetamide Derivatives ()
- N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44) Structural Feature: Bis-acetamide with a methylene bridge and 4-chlorophenyl/trifluoromethylphenyl groups. The 2-chlorophenyl group may offer steric advantages over 4-chlorophenyl in receptor interactions .
Proline-Based Neuropeptide FF Antagonists ()
- (2S,4S)-1-[(2-Chlorophenyl)methyl]-4-{[(4-methoxyphenyl)methyl]amino}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyrrolidine-2-carboxamide (Compound 36) Structural Feature: Pyrrolidine core with 2-chlorophenylmethyl and trifluoromethylphenyl groups. Comparison: The pyrrolidine ring in Compound 36 introduces rigidity, whereas the ethanediamide backbone in the target compound allows for extended conformations. Both share the 2-chlorophenyl group, which may be critical for receptor binding, but differ in their pharmacophore scaffolds .
Nitrate Ester-Containing Analogues ()
- VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)
- Key Difference : Nitrate ester group vs. hydroxyethyl moiety.
- Impact : The nitrate group in VM-6 confers vasodilatory properties, while the hydroxy group in the target compound may enhance solubility and reduce cardiovascular side effects. The absence of a biphenyl system in the target compound suggests narrower target specificity .
Piperazine Derivatives ()
- 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)
- Structural Feature : Piperazine ring and thiophenyl group.
- Comparison : The piperazine moiety in 3b enhances solubility and bioavailability, whereas the ethanediamide core in the target compound prioritizes hydrogen-bonding interactions. Both retain the trifluoromethylphenyl group, a common feature in CNS-targeted molecules .
Structural and Functional Group Analysis (Table)
*Estimated based on structural similarity.
Key Research Findings
- Substituent Position Matters : The 2-chlorophenyl group in the target compound may enhance steric interactions compared to 4-substituted analogues (e.g., BG14484), as seen in receptor-binding studies of related compounds .
- Trifluoromethyl Phenyl Role : The 4-(trifluoromethyl)phenyl group is a common feature in bioactive molecules, contributing to metabolic resistance and target affinity .
- Hydroxyethyl vs. Nitrate : The hydroxyethyl group improves aqueous solubility over nitrate esters, reducing off-target effects .
Q & A
Q. Advanced
- Temperature: Lower temperatures (0–5°C) reduce side reactions during amide coupling .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves nucleophilic substitution kinetics .
- Catalysts: Use of DMAP accelerates acylation steps, increasing yields by 15–20% .
- Data-Driven Optimization: Design of Experiments (DoE) models can resolve contradictions in solvent/reagent efficacy reported in literature .
What structural features influence its bioactivity in drug discovery?
Q. Advanced
- Chlorophenyl Group: Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
- Trifluoromethyl Group: Electron-withdrawing effects stabilize ligand-receptor interactions (e.g., kinase inhibition) .
- Hydroxyethyl Moiety: Facilitates hydrogen bonding with enzymatic active sites (e.g., proteases) .
Methodological Approach:
How does solubility vary under different pH conditions?
Q. Basic
- pH 2–4 (Acidic): High solubility due to protonation of the amide nitrogen (logP ≈ 1.2) .
- pH 7–8 (Neutral/Basic): Reduced solubility (logP ≈ 3.5) due to deprotonation; use co-solvents (DMSO) for in vitro assays .
What computational methods predict its reactivity in novel reactions?
Q. Advanced
- DFT Calculations: Model transition states for amide hydrolysis or trifluoromethyl group substitution .
- Molecular Dynamics: Simulate interactions with biological targets (e.g., GPCRs) to prioritize synthesis of derivatives .
- Tools: Gaussian 16 or ORCA for energy minimization; PyMOL for visualization .
How to resolve contradictions in reported synthetic yields?
Q. Advanced
- Contradiction Example: Yields vary from 45% (ethanol, 25°C) to 68% (DMF, 0°C) .
- Resolution:
What stability challenges arise during long-term storage?
Q. Advanced
- Degradation Pathways: Hydrolysis of the amide bond (t₁/₂ ≈ 6 months at 25°C) or photo-oxidation of the trifluoromethyl group .
- Mitigation: Store at -20°C in amber vials under argon; lyophilization improves stability .
How to synthesize derivatives for structure-activity studies?
Q. Advanced
- Step 1: Replace 2-chlorophenyl with 4-fluorophenyl via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) .
- Step 2: Introduce heterocycles (e.g., thiophene) using Hantzsch thiazole synthesis .
- Characterization: Compare ¹H NMR shifts (e.g., δ 7.3 ppm for Cl vs. δ 7.1 ppm for F) .
What biological targets are hypothesized for this compound?
Q. Advanced
- Kinases: Trifluoromethylphenyl group mimics ATP-binding pocket residues (e.g., EGFR) .
- GPCRs: Chlorophenyl moiety may bind allosteric sites (e.g., serotonin receptors) .
- Validation: Radioligand binding assays or CRISPR-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
